molecular formula C10H13ClS B14458890 Benzene, [(1-chlorobutyl)thio]- CAS No. 72653-47-5

Benzene, [(1-chlorobutyl)thio]-

Cat. No.: B14458890
CAS No.: 72653-47-5
M. Wt: 200.73 g/mol
InChI Key: KUUVSQYJRCXQFH-UHFFFAOYSA-N
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Description

Benzene, [(1-chlorobutyl)thio]- is an organic compound that features a benzene ring substituted with a 1-chlorobutylthio group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chlorobutyl)thio]- typically involves the reaction of benzene with 1-chlorobutylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. This reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of Benzene, [(1-chlorobutyl)thio]- may involve large-scale reactors where benzene and 1-chlorobutylthiol are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Benzene, [(1-chlorobutyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorobutylthio group to a butylthio group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butylthio derivatives.

    Substitution: A wide range of substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(1-chlorobutyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, [(1-chlorobutyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

    Chlorobenzene: A benzene ring with a chlorine substituent.

    Thiophenol: A benzene ring with a thiol group.

    Butylbenzene: A benzene ring with a butyl group.

Comparison: Benzene, [(1-chlorobutyl)thio]- is unique due to the presence of both a chlorine atom and a thiol group on the butyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The combination of these groups also imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

72653-47-5

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-chlorobutylsulfanylbenzene

InChI

InChI=1S/C10H13ClS/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

KUUVSQYJRCXQFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(SC1=CC=CC=C1)Cl

Origin of Product

United States

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